In-Depth Technical Guide to 4-Decyn-1-ol: From Synthesis to its Role in Pheromone Biosynthesis
In-Depth Technical Guide to 4-Decyn-1-ol: From Synthesis to its Role in Pheromone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data: 4-Decyn-1-ol
This technical guide provides a comprehensive overview of 4-Decyn-1-ol, a significant long-chain alkynol. The following table summarizes its fundamental molecular properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 69222-06-6 |
Synthetic Pathways
The synthesis of 4-Decyn-1-ol can be achieved through a multi-step process, often starting from more readily available precursors. A common strategy involves the alkynation of a suitable electrophile with a terminal alkyne. Subsequently, 4-Decyn-1-ol serves as a crucial intermediate in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth, Batrachedra amydraula.
Logical Synthesis Workflow
The following diagram illustrates the logical progression from a basic C4 building block to 4-Decyn-1-ol and its subsequent conversion to the insect pheromone (Z)-4-decenyl acetate.
Caption: Synthetic pathway from 1,4-Butanediol to 4-Decyn-1-ol and its conversion to a pheromone.
Experimental Protocols
Synthesis of 4-Decyn-1-ol from 1,4-Butanediol (Illustrative Protocol)
This protocol outlines a general approach for the synthesis of 4-Decyn-1-ol, which can be adapted based on laboratory-specific conditions and available reagents.
Step 1: Monobromination of 1,4-Butanediol
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Reagents: 1,4-Butanediol, Hydrobromic acid (48%), Sulfuric acid.
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Procedure:
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To a stirred solution of 1,4-butanediol, add concentrated sulfuric acid dropwise at 0 °C.
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Slowly add hydrobromic acid while maintaining the temperature below 10 °C.
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After the addition is complete, the mixture is heated at reflux for several hours.
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The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, the mixture is cooled, and the organic layer containing 4-bromobutan-1-ol is separated, washed, dried, and purified by distillation.
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Step 2: Alkylation of 1-Hexyne with 4-Bromobutan-1-ol
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Reagents: 1-Hexyne, a strong base (e.g., n-butyllithium or sodium amide), 4-Bromobutan-1-ol, anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia).
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Procedure:
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Dissolve 1-hexyne in the anhydrous solvent and cool to a low temperature (e.g., -78 °C for n-butyllithium in THF).
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Slowly add the strong base to deprotonate the terminal alkyne, forming the hexynyl anion.
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Add a solution of 4-bromobutan-1-ol in the same solvent dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
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Purify the crude 4-Decyn-1-ol by column chromatography or distillation.
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Conversion of 4-Decyn-1-ol to (Z)-4-Decenyl Acetate
Step 1: Partial Reduction of 4-Decyn-1-ol
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Reagents: 4-Decyn-1-ol, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), Hydrogen gas, Solvent (e.g., hexane or ethanol).
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Procedure:
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Dissolve 4-Decyn-1-ol in the solvent in a flask equipped with a hydrogenation setup.
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Add Lindlar's catalyst to the solution.
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Evacuate the flask and backfill with hydrogen gas (this process is repeated multiple times).
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Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon).
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Monitor the reaction progress by GC to ensure the reaction stops at the alkene stage.
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Upon completion, filter the reaction mixture to remove the catalyst.
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Evaporate the solvent to yield (Z)-4-decen-1-ol.
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Step 2: Acetylation of (Z)-4-Decen-1-ol
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Reagents: (Z)-4-Decen-1-ol, Acetic anhydride or acetyl chloride, a base (e.g., pyridine or triethylamine), Solvent (e.g., dichloromethane).
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Procedure:
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Dissolve (Z)-4-decen-1-ol and the base in the solvent.
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Cool the mixture in an ice bath.
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Slowly add acetic anhydride or acetyl chloride.
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Allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction with water or a dilute acid solution.
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Separate the organic layer, wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the crude (Z)-4-decenyl acetate.
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Purify the product by column chromatography.
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Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary analytical technique for the identification and quantification of 4-Decyn-1-ol and its derivatives.
Typical GC-MS Parameters for C10 Alkynols
| Parameter | Typical Value/Condition |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature: 50-70 °C, hold for 1-2 min, ramp at 10-15 °C/min to 250-280 °C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Role in Pheromone Biosynthesis
In the lesser date moth, Batrachedra amydraula, 4-Decyn-1-ol is a key precursor in the biosynthetic pathway of its sex pheromone. This pathway involves enzymatic reactions that are common in insect pheromone production.
Pheromone Biosynthesis Signaling Pathway
The following diagram illustrates the key enzymatic steps in the conversion of a fatty acid precursor to the final acetate pheromone component.
